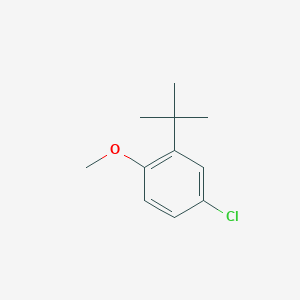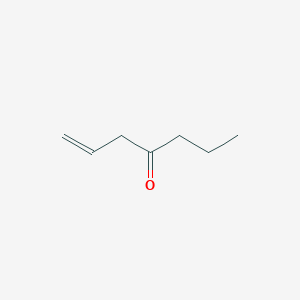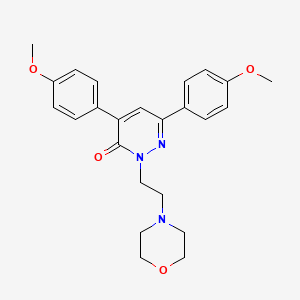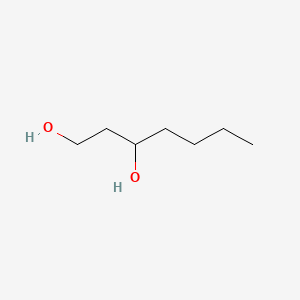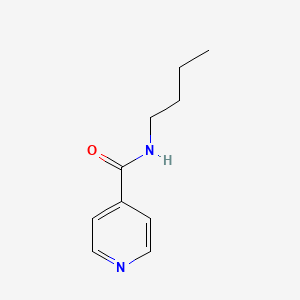
N-butylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylpyridine-4-carboxamide is a chemical compound belonging to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butylpyridine-4-carboxamide can be synthesized through the amidation of pyridine-4-carboxylic acid with n-butylamine. The reaction typically involves the activation of the carboxylic acid using coupling reagents such as carbodiimides or anhydrides to form an intermediate, which then reacts with n-butylamine to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, greener methods such as electrosynthesis are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-butylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxamides to amines.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 would yield N-butylpyridine-4-amine .
Scientific Research Applications
N-butylpyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-butylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it acts as a prodrug that requires hydrolysis by the enzyme AmiC to release the active moiety, which then exerts its antibacterial effects by inducing autophagy in macrophages . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Isonicotinamide (pyridine-4-carboxamide): An isomer with similar structural features but different biological activities.
Nicotinamide (pyridine-3-carboxamide): Another isomer with the carboxamide group in the 3-position, widely known for its role in NAD+ biosynthesis.
Uniqueness: N-butylpyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the n-butyl group, which imparts distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
10354-58-2 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-butylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
IDNGPRYAMMACEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)

![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)




